molecular formula C14H15IN2O4 B3030709 1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate CAS No. 944904-57-8

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate

Cat. No.: B3030709
CAS No.: 944904-57-8
M. Wt: 402.18
InChI Key: GLKLIQCSYBOCII-UHFFFAOYSA-N
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Description

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of tert-butyl, methyl, and iodo substituents, along with two carboxylate groups

Preparation Methods

The synthesis of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while methyl groups can be introduced via methylation reactions.

    Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents .

Comparison with Similar Compounds

1-Tert-butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate can be compared with other indazole derivatives, such as:

    1-Tert-butyl 5-methyl 3-chloro-1H-indazole-1,5-dicarboxylate: Similar structure but with a chloro group instead of an iodo group.

    1-Tert-butyl 5-methyl 3-bromo-1H-indazole-1,5-dicarboxylate: Similar structure but with a bromo group instead of an iodo group.

The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-O-tert-butyl 5-O-methyl 3-iodoindazole-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-10-6-5-8(12(18)20-4)7-9(10)11(15)16-17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKLIQCSYBOCII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C(=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857458
Record name 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944904-57-8
Record name 1-tert-Butyl 5-methyl 3-iodo-1H-indazole-1,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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